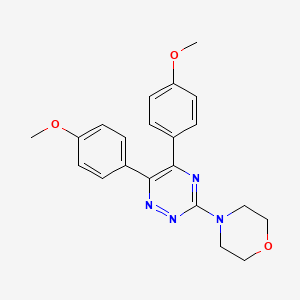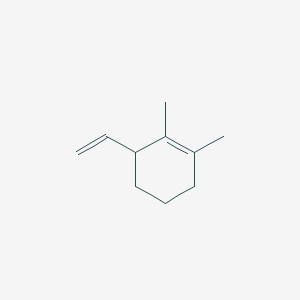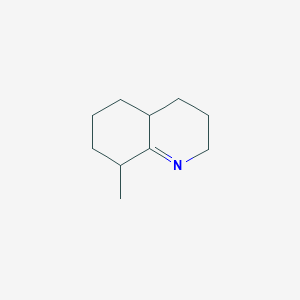
4-Bromo-2-ethyl-2-phenylglutarimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-ethyl-2-phenylglutarimide is a chemical compound with the molecular formula C13H14BrNO2 It is a derivative of glutarimide, which is known for its hypnotic and sedative properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-2-phenylglutarimide typically involves the bromination of 2-ethyl-2-phenylglutarimide. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
4-Bromo-2-ethyl-2-phenylglutarimide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to 2-ethyl-2-phenylglutarimide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can occur at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2-ethyl-2-phenylglutarimide.
Oxidation: Formation of carboxylic acids or aldehydes.
科学研究应用
4-Bromo-2-ethyl-2-phenylglutarimide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Investigated for its sedative and hypnotic properties, similar to other glutarimide derivatives.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
作用机制
The mechanism of action of 4-Bromo-2-ethyl-2-phenylglutarimide involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as a GABA agonist, enhancing the inhibitory effects of GABA and leading to sedation. Additionally, it induces the enzyme CYP2D6, which plays a role in drug metabolism.
相似化合物的比较
Similar Compounds
2-Ethyl-2-phenylglutarimide: A non-brominated analog with similar sedative properties.
Glutethimide: Another glutarimide derivative with hypnotic effects.
Thalidomide: A structurally related compound with immunomodulatory properties.
Uniqueness
4-Bromo-2-ethyl-2-phenylglutarimide is unique due to the presence of the bromine atom, which can significantly alter its reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
属性
CAS 编号 |
56037-73-1 |
|---|---|
分子式 |
C13H14BrNO2 |
分子量 |
296.16 g/mol |
IUPAC 名称 |
5-bromo-3-ethyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H14BrNO2/c1-2-13(9-6-4-3-5-7-9)8-10(14)11(16)15-12(13)17/h3-7,10H,2,8H2,1H3,(H,15,16,17) |
InChI 键 |
DLLDWLFSFRVNHQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC(C(=O)NC1=O)Br)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)

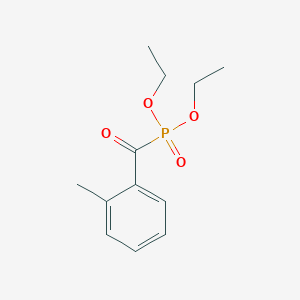
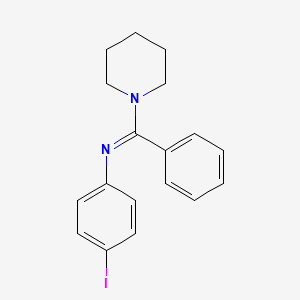

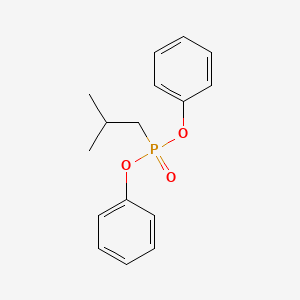
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)

![Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-](/img/structure/B14633921.png)
